N-(4-bromo-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
This compound belongs to the thiazole-carboxamide family, characterized by a central thiazole ring linked to a carboxamide group and a substituted aryl moiety. Its structure features:
- A 1,3-thiazole-4-carboxamide core.
- A 4,6-dimethylpyrimidin-2-ylamino group at position 2 of the thiazole ring.
- A 4-bromo-2-methylphenyl substituent on the carboxamide nitrogen.
The pyrimidine moiety may participate in hydrogen bonding, as seen in related structures .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c1-9-6-12(18)4-5-13(9)21-15(24)14-8-25-17(22-14)23-16-19-10(2)7-11(3)20-16/h4-8H,1-3H3,(H,21,24)(H,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINFKDSSDEVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazole moiety linked to a pyrimidine derivative, with specific substituents that influence its biological properties. The presence of the bromine atom and the methyl group on the phenyl ring are crucial for its activity.
| Component | Structure |
|---|---|
| Thiazole | Thiazole |
| Pyrimidine | Pyrimidine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It has the potential to bind to receptors, modulating their activity and influencing signal transduction pathways.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit potent anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation across various cancer types.
- Case Study : A related thiazole compound was tested against the NCI-60 human tumor cell line panel. It demonstrated IC50 values ranging from 0.124 μM (in leukemia) to 3.81 μM (in non-small cell lung cancer) .
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial activities. The structural features of this compound suggest potential efficacy against various bacterial strains.
- Research Findings : Compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis highlights how modifications in the chemical structure impact biological activity:
- Bromine Substitution : The presence of bromine at the para position enhances lipophilicity and may improve receptor binding affinity.
- Pyrimidine Integration : The dimethyl substitution on the pyrimidine ring contributes to increased potency against specific targets.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural differences and similarities with analogous compounds:
Research Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., Br, acetyl) enhance binding to hydrophobic enzyme pockets but may reduce solubility. Hydrogen-bond donors (e.g., pyrimidine NH) improve target engagement, as seen in crystallographic studies .
- Comparative Potency : In herbicidal assays, pyrimidine-containing thiazoles (e.g., oxasulfuron) exhibit higher efficacy than sulfonamide analogs, highlighting the pyrimidine’s role in ALS inhibition .
Q & A
Q. How can the molecular structure of this compound be confirmed experimentally?
Confirmation of molecular structure typically involves single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Growing high-quality crystals via solvent diffusion or slow evaporation.
- Collecting diffraction data using synchrotron radiation or laboratory X-ray sources.
- Refining the structure using programs like SHELXL (for small-molecule refinement) or WinGX (for data processing and visualization) .
- Validating bond lengths/angles against databases (e.g., Cambridge Structural Database).
Q. What synthetic routes are available for this compound, and how can purity be optimized?
Synthesis often involves multi-step reactions:
- Step 1 : Condensation of 4-bromo-2-methylaniline with thiazole-4-carboxylic acid derivatives under reflux in anhydrous DMF.
- Step 2 : Coupling with 4,6-dimethylpyrimidin-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purity Optimization : Purify via column chromatography (silica gel, gradient elution) and validate using HPLC (C18 column, acetonitrile/water mobile phase).
Q. What spectroscopic techniques are critical for characterizing intermediates and the final product?
- NMR : - and -NMR to confirm substituent positions and coupling patterns.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., bromine’s doublet) .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm) and amine (N-H, ~3300 cm) functional groups.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Comparative SAR Analysis : Compare substituent effects (e.g., bromine vs. chlorine at the phenyl ring) on target binding using molecular docking (AutoDock Vina) .
- Data Normalization : Control for assay variability (e.g., cell line viability assays) by standardizing protocols (e.g., MTT assay incubation times) .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in IC values for pyrimidine-thiazole hybrids .
Q. What experimental strategies are recommended for studying this compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution (e.g., kinase inhibitors) using SHELXE for experimental phasing .
Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?
- LogP Optimization : Introduce hydrophilic groups (e.g., sulfonamides) to reduce lipophilicity, predicted via ChemAxon or ACD/Labs.
- Metabolic Stability : Replace labile methyl groups with fluorine atoms to block cytochrome P450 oxidation .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux.
Data Contradiction and Reproducibility
Q. How should discrepancies in reaction yields for similar syntheses be addressed?
- Reaction Monitoring : Employ in situ FT-IR or TLC to track intermediate formation and optimize stoichiometry.
- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., temperature, solvent polarity) affecting yield .
- Reproducibility Checks : Validate protocols across independent labs with shared batch reagents.
Q. What computational tools can reconcile conflicting crystallographic data for this compound?
- Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths (e.g., C-Br distance ~1.89–1.92 Å) using Gaussian or ORCA.
- TWINLAW (SHELXL) : Detect and model twinning in crystals to resolve ambiguous electron density maps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
